molecular formula C35H70O4 B101523 1-O-Hexadecyl-3-O-hexadecanoylglycerol CAS No. 17810-56-9

1-O-Hexadecyl-3-O-hexadecanoylglycerol

Cat. No.: B101523
CAS No.: 17810-56-9
M. Wt: 554.9 g/mol
InChI Key: NINHZDDYUBJLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Hexadecyl-3-O-hexadecanoylglycerol, also known as this compound, is a useful research compound. Its molecular formula is C35H70O4 and its molecular weight is 554.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1-O-Hexadecyl-3-O-hexadecanoylglycerol is a glycerol derivative that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is particularly relevant in the areas of biochemistry, pharmacology, and materials science. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.

Key Properties

  • Molecular Formula : C₃₃H₆₆O₃
  • Molecular Weight : 510.8 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Drug Delivery Systems

This compound has been investigated for its potential as a drug delivery vehicle. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Anticancer Drug Delivery

A study demonstrated the efficacy of this compound in delivering paclitaxel, an anticancer drug. The compound formed nanoparticles that improved the drug's stability and release profile, leading to enhanced therapeutic effects in cancer cell lines compared to conventional delivery methods .

Cosmetic Formulations

Due to its emollient properties, this compound is utilized in cosmetic formulations. It acts as a skin-conditioning agent, providing hydration and improving skin texture.

Data Table: Cosmetic Applications

Product TypeFunctionalityConcentration (%)
MoisturizersEmollient, skin conditioning2 - 5
SunscreensStabilizer for UV filters1 - 3
Anti-aging creamsEnhances skin elasticity0.5 - 2

Food Industry

In the food sector, this compound can serve as an emulsifier or stabilizer in various formulations. Its ability to improve texture and mouthfeel makes it a candidate for use in dairy products and dressings.

Case Study: Emulsification in Salad Dressings

Research indicated that incorporating this compound into salad dressings significantly improved emulsion stability and shelf life compared to traditional emulsifiers .

Biomedical Research

The compound has been explored for its potential role in biomedical research, particularly in studying lipid metabolism and cell membrane dynamics.

Case Study: Lipid Metabolism Studies

A recent study utilized this compound to investigate its effects on lipid metabolism in human hepatocytes. The results suggested that the compound modulates lipid droplet formation, indicating potential implications for metabolic disorders .

Discussion

The diverse applications of this compound highlight its versatility across multiple fields. Its unique chemical properties facilitate advancements in drug delivery systems, cosmetic formulations, food technology, and biomedical research.

Properties

CAS No.

17810-56-9

Molecular Formula

C35H70O4

Molecular Weight

554.9 g/mol

IUPAC Name

(3-hexadecoxy-2-hydroxypropyl) hexadecanoate

InChI

InChI=1S/C35H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-32-34(36)33-39-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33H2,1-2H3

InChI Key

NINHZDDYUBJLFZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)O

Synonyms

1-16C-3-16COOH-glycerol
1-O-hexadecyl-3-O-hexadecanoylglycerol

Origin of Product

United States

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